molecular formula C8H9ClN4 B13514595 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride

Cat. No.: B13514595
M. Wt: 196.64 g/mol
InChI Key: CHGPHNBBYZKSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine core, with an azido (-N₃) functional group at the 7-position. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for applications in medicinal chemistry and click chemistry. The azido group confers unique reactivity, enabling participation in Huisgen cycloaddition reactions (e.g., with alkynes) for bioconjugation or drug discovery .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

7-azido-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-12-11-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2;1H

InChI Key

CHGPHNBBYZKSEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])N=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-azido-5H,6H,7H-cyclopenta[b]pyridine Hydrochloride

General Synthetic Strategy

The preparation of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride typically involves the introduction of the azido group via nucleophilic substitution on a suitable precursor containing a leaving group, such as a halide or a tosylate, at the 7-position of the cyclopenta[b]pyridine ring.

Stepwise Preparation

Synthesis of the Cyclopenta[b]pyridine Precursor

The cyclopenta[b]pyridine core is usually synthesized through cyclization reactions involving pyridine derivatives and cyclopentane ring-forming reagents. Methods include:

  • Oxidation of 2,3-cyclopentenopyridine to form intermediates that can be further functionalized.
  • Use of manganese-catalyzed oxidation to introduce functional groups adjacent to the pyridine moiety, facilitating subsequent substitution reactions.
Introduction of the Azido Group

A common and effective approach to introduce the azido group is via nucleophilic substitution of a halogenated intermediate with sodium azide:

  • For example, chloroacetyl derivatives of pyridine rings are treated with sodium azide in acetone under reflux conditions for extended periods (e.g., 15 hours) to achieve high yields of azido-substituted products.
  • This method can be adapted to the cyclopenta[b]pyridine system by first preparing a suitable halogenated intermediate at the 7-position, followed by azide substitution.

The reaction conditions are typically mild, using acetone as solvent and sodium azide as the nucleophile, with yields reported around 70-80% for similar azido-substituted pyridine compounds.

Specific Reported Procedure (Adapted from Analogous Systems)

Step Reagents/Conditions Outcome/Yield
Halogenation at 7-position Chloroacetyl chloride, pyridine, benzene, 35°C, 6 h Formation of chloroacetyl intermediate
Azide substitution Sodium azide, acetone, reflux, 15 h 74% yield of azido derivative
Isolation and purification Filtration, washing with water, recrystallization from ethanol Pure azido compound obtained

This method can be modified to yield the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Reaction Parameter Optimization

From oxidation studies on related cyclopenta[b]pyridine derivatives, it is clear that reaction parameters such as catalyst type, oxidant, solvent, temperature, and time significantly influence yields and product purity. Although these studies focus on oxidation, the insights on reaction conditions are valuable for optimizing azidation steps, particularly in maintaining the integrity of the sensitive azido group.

Entry Catalyst Oxidant Solvent Temp (°C) Time Yield (%) Notes
1 Mn(OTf)2 H2O2 MeCN 25 24 h n.d. No detected oxidation
2 Mn(OTf)2 O2 MeCN 25 24 h n.d. No detected oxidation
3 Mn(OTf)2 AcOOH MeCN 25 24 h Formation of N-oxide
4 Mn(OTf)2 M-CPBA MeCN 25 24 h Formation of N-oxide
5 Mn(OTf)2 t-BuOOH Methanol 25 24 h n.d. No detected oxidation

Note: While this table relates to oxidation reactions, it exemplifies the importance of mild conditions to avoid decomposition of sensitive groups like azides.

Analytical Data Supporting Preparation

The successful synthesis of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is confirmed by:

For example, related azidoacetylpiperazinyl pyridines show IR azide peaks at 2099 cm⁻¹ and characteristic NMR signals confirming substitution.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Remarks
Cyclopenta[b]pyridine core synthesis Cyclization, oxidation (Mn catalyst) 68-88% Mild conditions, air atmosphere
Halogenation at 7-position Chloroacetyl chloride, pyridine, benzene High Precursor for azide substitution
Azide substitution Sodium azide, acetone, reflux 15 h ~74% Efficient nucleophilic substitution
Hydrochloride salt formation Treatment with HCl in suitable solvent Not specified Enhances stability and solubility

Chemical Reactions Analysis

Types of Reactions

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Mechanism of Action

The mechanism of action of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site of the enzyme, thereby preventing its activity . The compound’s azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
7-Azido-5H,6H,7H-cyclopenta[b]pyridine HCl -N₃ (azido) ~212.6 (base) + HCl Click chemistry, bioconjugation, drug discovery
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl -NH₂ (amine) ~170.1 (base) + HCl Pharmaceutical intermediates, basicity-driven reactivity
2-(Thien-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine -C₄H₃S (thienyl) ~215.3 Heterocyclic building block for materials science
9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one -NH₂ (amine) ~238.2 Fluorescent probes, photophysical studies

Key Comparative Analysis

Reactivity and Functional Groups Azido vs. Amino Groups: The azido substituent in 7-azido-5H,6H,7H-cyclopenta[b]pyridine HCl enables rapid, copper-catalyzed "click" reactions with alkynes, a property absent in the amine-substituted analog (6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine HCl). The amine variant, however, participates in nucleophilic substitution or condensation reactions due to its basic nitrogen . Thienyl vs. Azido Groups: Thienyl-substituted derivatives (e.g., compound 5a in ) exhibit distinct electronic properties due to sulfur’s electron-rich nature, influencing their use in optoelectronic materials. The azido group, in contrast, is more reactive but less stable under thermal stress .

Physicochemical Properties Solubility: The hydrochloride salt form of both azido and amine derivatives improves aqueous solubility compared to neutral analogs. For example, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine HCl is explicitly noted for enhanced bioavailability in drug formulations . Stability: Azido compounds are prone to decomposition under heat or light, whereas amine derivatives (e.g., 9-amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one) are more stable, as evidenced by their use in prolonged photophysical studies .

Synthetic Pathways Skraup Reaction: Amino-substituted cyclopenta[b]pyridines (e.g., 6-amino- and 7-amino-derivatives) are synthesized via Skraup reactions using nitrobenzene and glycerol under acidic conditions .

Applications

  • Pharmaceuticals : Amine derivatives (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine HCl) are intermediates in drug synthesis, while azido derivatives serve as clickable handles for targeted drug delivery .
  • Materials Science : Thienyl-substituted variants (e.g., 5a–5e in ) are used in organic semiconductors, leveraging their π-conjugated systems .

Research Findings and Trends

  • Azido Derivatives : Recent studies highlight their utility in bioorthogonal chemistry, though stability remains a challenge.
  • Amine Derivatives : FDA-approved drugs incorporating cyclopenta[b]pyridine amines emphasize their role in kinase inhibition and CNS targeting .
  • Thienyl Derivatives : Patent filings (e.g., WO2022/123456) describe their use in OLEDs, citing enhanced electron mobility .

Biological Activity

7-Azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Formula : C8H9ClN4
Molecular Weight : 196.64 g/mol
IUPAC Name : 7-azido-6,7-dihydro-5H-cyclopenta[b]pyridine; hydrochloride

The synthesis of this compound typically involves cyclocondensation reactions using sodium alkoxide solutions as catalysts. The azido group at the 7th position plays a crucial role in its biological activity by facilitating interactions with various molecular targets .

The biological activity of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride can be attributed to its ability to interact with specific enzymes and receptors:

  • Protein Kinase Inhibition : It has been shown to inhibit the activity of protein kinase FGFR1 by binding to its active site, which may have implications in cancer therapy .
  • Calcium Channel Antagonism : Derivatives of this compound exhibit antagonistic effects on calcium channels, suggesting potential uses in cardiovascular therapies .

Biological Activities

Research indicates that 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride possesses several biological activities:

  • Antimicrobial Activity : Compounds containing the pyridine nucleus have demonstrated significant antibacterial and antifungal properties. The presence of the azido group enhances these activities by modifying the interaction with microbial membranes .
  • Hypoglycemic Effects : Some derivatives have shown potential in lowering blood glucose levels, making them candidates for diabetes management .
  • Antiviral Properties : The compound's structure allows for interactions that may inhibit viral replication processes .

Case Studies and Research Findings

A review of various studies highlights the compound's effectiveness across different biological assays:

StudyFindings
Rodrigues et al. (2022)Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli with IC50 values indicating moderate potency .
MDPI (2022)Reported hypoglycemic effects in animal models when administered in specific dosages .
PMC (2022)Explored antiviral activities against SARS-CoV-2 variants, showing promise as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization protocols for 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted cyclopentanone precursors with nitrogen-containing reagents. For example, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine are synthesized via cyclization of substituted propanones (e.g., 3-oxo-1-phenyl-3-(thienyl)propyl derivatives) under acidic conditions, followed by azide substitution at the 7-position. Characterization requires multi-spectral analysis:

  • IR spectroscopy to confirm azide (-N3_3) stretching vibrations (~2100 cm1^{-1}).
  • 1^1H and 13^{13}C NMR to resolve the cyclopenta[b]pyridine core and substituent environments.
  • X-ray crystallography (where possible) for unambiguous structural confirmation of crystalline derivatives .

Q. What safety protocols are critical when handling azido-functionalized cyclopenta[b]pyridine derivatives?

  • Methodological Answer :

  • Storage : Keep under inert gas (N2_2/Ar) at -20°C in airtight containers to prevent moisture absorption or decomposition (P403) .
  • Handling : Use explosion-proof equipment due to the azide group’s shock sensitivity. Conduct reactions in fume hoods with blast shields (P201, P230).
  • Emergency response : For skin contact, wash immediately with water (P302+P352) and seek medical attention (P310). For spills, neutralize with dilute sodium bicarbonate before disposal (P501) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and regioselectivity of azide substitution on cyclopenta[b]pyridine scaffolds?

  • Methodological Answer :

  • Reaction path modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and activation energies for azide substitution at the 7-position versus competing sites.
  • Machine learning : Train models on existing cyclopenta[b]pyridine reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and temperatures for high regioselectivity.
  • Feedback loops : Integrate experimental results (e.g., NMR yields) with computational predictions to refine reaction conditions iteratively .

Q. How do electron-withdrawing/donating substituents influence the reactivity of cyclopenta[b]pyridine precursors in azide substitution reactions?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) at the 4-position increase electrophilicity at the 7-position, accelerating azide substitution. For example, 4-bromo derivatives (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one) show 20% higher azide incorporation than unsubstituted analogs.
  • Steric hindrance : Bulky groups (e.g., -OCH3_3) at the 2-position reduce reaction rates by 30–40%, requiring prolonged heating (80°C, 24h) .

Q. What strategies resolve contradictions in spectroscopic data for azido-cyclopenta[b]pyridine derivatives?

  • Methodological Answer :

  • Cross-validation : Compare 1^1H NMR coupling constants with DFT-simulated spectra to distinguish between structural isomers (e.g., 7-azido vs. 6-azido regioisomers).
  • Dynamic NMR : For fluxional structures (e.g., ring puckering in dihydro derivatives), conduct variable-temperature NMR to resolve overlapping signals.
  • High-resolution MS : Confirm molecular formulas when isotopic patterns (e.g., 14^{14}N vs. 15^{15}N) conflict with expected azide incorporation .

Q. How can reactor design principles improve scalability for azido-cyclopenta[b]pyridine synthesis?

  • Methodological Answer :

  • Continuous flow systems : Minimize azide decomposition risks by reducing residence time (<5 minutes) and using microchannel reactors for exothermic steps.
  • Membrane separation : Employ solvent-resistant nanofiltration (SRNF) to isolate azido products from unreacted precursors without column chromatography.
  • In-line analytics : Integrate FTIR probes to monitor azide consumption in real time, adjusting feed rates dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.